molecular formula C16H16N2O2 B6368754 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine CAS No. 1261896-01-8

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine

Cat. No.: B6368754
CAS No.: 1261896-01-8
M. Wt: 268.31 g/mol
InChI Key: OZGMLLPEXLQGLE-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group at the second position and a 3-pyrrolidinylcarbonylphenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution using reagents like nitric acid followed by reduction.

    Attachment of the 3-Pyrrolidinylcarbonylphenyl Group: This step involves the acylation of the pyridine ring using 3-pyrrolidinylcarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the 3-pyrrolidinylcarbonylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-oxo-5-(3-pyrrolidinylcarbonylphenyl)pyridine.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of 2-halo-5-(3-pyrrolidinylcarbonylphenyl)pyridine.

Scientific Research Applications

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.

Uniqueness

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to benzene or thiophene analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15-7-6-14(11-17-15)12-4-3-5-13(10-12)16(20)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGMLLPEXLQGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683207
Record name 5-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-01-8
Record name 5-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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